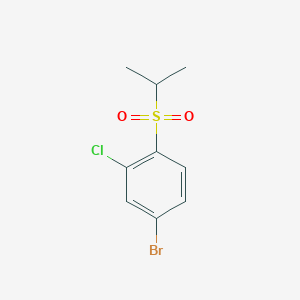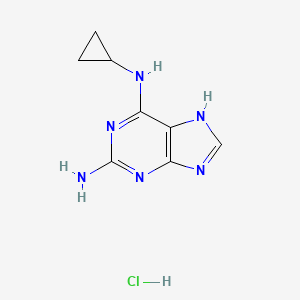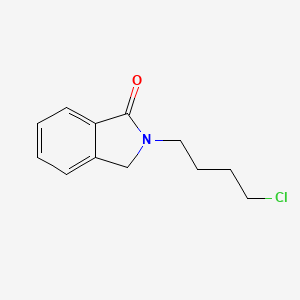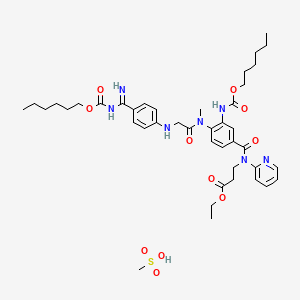
DBG-3A Dihexyl Mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBG-3A Dihexyl Mesylate: is a chemical compound with the molecular formula C41H55N7O8S . This compound is primarily used in research settings due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBG-3A Dihexyl Mesylate typically involves multiple steps, starting with the reaction of hexyl alcohol with methanesulfonyl chloride to form hexyl mesylate. This intermediate is then reacted with other chemical reagents under controlled conditions to build the complex structure of This compound .
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up these synthetic routes, ensuring consistent quality and yield. Advanced purification techniques and quality control measures are essential to achieve the desired purity and performance of the compound.
Analyse Chemischer Reaktionen
DBG-3A Dihexyl Mesylate: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: : Substitution reactions are common, where different functional groups can be introduced into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound
Wissenschaftliche Forschungsanwendungen
DBG-3A Dihexyl Mesylate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Studied for its therapeutic potential in various medical applications.
Industry: : Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which DBG-3A Dihexyl Mesylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.
Eigenschaften
Molekularformel |
C42H59N7O11S |
|---|---|
Molekulargewicht |
870.0 g/mol |
IUPAC-Name |
ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
InChI |
InChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4) |
InChI-Schlüssel |
UFDLHQLRFMSLEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NC1=C(C=CC(=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CNC3=CC=C(C=C3)C(=N)NC(=O)OCCCCCC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


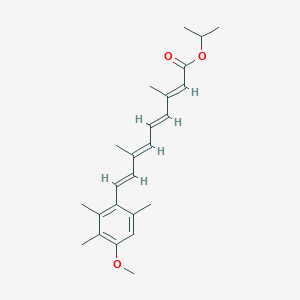
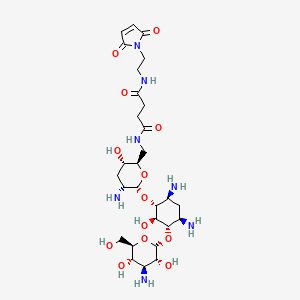
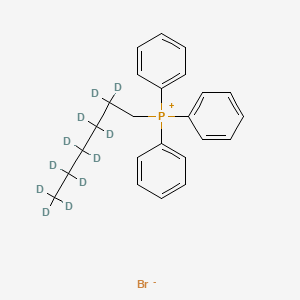
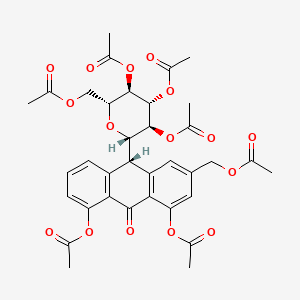
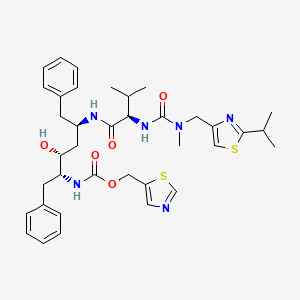
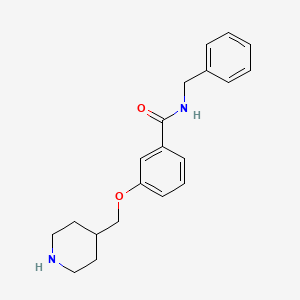
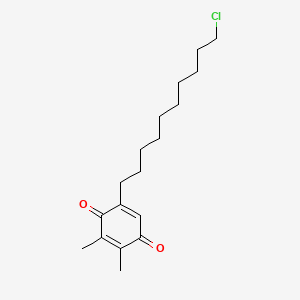
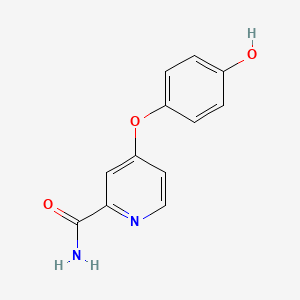

![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
